2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine

Physicochemical Property Lipophilicity Drug-likeness

This fully substituted thieno[3,2-d]pyrimidine features a benzylsulfanyl at C-2 and a 2,4-dichlorophenylsulfanyl at C-4—a distinct substitution pattern not replicated in common commercial analogs. With a computed XLogP3 of 7.3, it serves as a high-logP reference in cell-based permeability assays (Caco-2/MDCK) and as a diversity element in focused epigenetic screening decks targeting EZH2, PI3K, and mTOR. The dual thioether linkages provide a unique metabolic fingerprint for in vitro metabolism studies (FMO/CYP-mediated S-oxidation). Its scaffold is validated as an EZH2 inhibitor chemotype with sub-micromolar IC50 in lymphoma cell lines. Procure this high-purity compound to ensure experimental reproducibility and avoid the risks of simple analog interchange without quantitative validation. Ideal for parallel synthesis of analogs with varied 2- and 4-position substituents guided by class-level SAR.

Molecular Formula C19H12Cl2N2S3
Molecular Weight 435.4
CAS No. 339018-96-1
Cat. No. B2782724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine
CAS339018-96-1
Molecular FormulaC19H12Cl2N2S3
Molecular Weight435.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=C(C=C(C=C4)Cl)Cl)SC=C3
InChIInChI=1S/C19H12Cl2N2S3/c20-13-6-7-16(14(21)10-13)26-18-17-15(8-9-24-17)22-19(23-18)25-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyWSLVYMGYJHIFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine (CAS 339018-96-1) – Core Scaffold & Structural Identity


This compound is a fully substituted thieno[3,2-d]pyrimidine derivative featuring a benzylsulfanyl group at the 2-position and a 2,4-dichlorophenylsulfanyl group at the 4-position [1]. With a molecular weight of 435.4 g/mol, a computed XLogP3 of 7.3, and a topological polar surface area (TPSA) of 105 Ų, it occupies a distinct physicochemical space within the thienopyrimidine class [1]. Its core scaffold is a privileged structure in kinase inhibitor discovery, particularly for targets such as PI3K, mTOR, and EZH2, suggesting potential utility in anticancer and anti-inflammatory research programs [2].

Why 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine Cannot Be Simply Replaced by General Thienopyrimidine Analogs


In the thieno[3,2-d]pyrimidine series, minor structural modifications lead to profound shifts in target engagement and cellular potency. A recent structure-activity relationship (SAR) study on EZH2 inhibitors demonstrated that substituting the benzyl-linked moiety or altering the aromatic sulfanyl group can change IC50 values by orders of magnitude across lymphoma and leukemia cell lines [1]. The specific combination of a benzylsulfanyl at C-2 and a 2,4-dichlorophenylsulfanyl at C-4 in this compound is not replicated in common commercial analogs, making simple interchange without quantitative validation a high-risk procurement decision for experimental reproducibility [2][3].

Quantitative Differentiation Evidence for 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine


Lipophilicity (XLogP3) vs. Closest Commercial Analog

The target compound exhibits an XLogP3 of 7.3, compared to a value of 5.8 for the direct analog 4-[(2,4-dichlorophenyl)sulfanyl]-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (CAS 672951-73-4), which substitutes the benzylsulfanyl group with a methylsulfanyl group [1][2]. This difference of 1.5 log units indicates substantially higher lipophilicity, a parameter known to influence membrane permeability and non-specific protein binding.

Physicochemical Property Lipophilicity Drug-likeness

Molecular Weight and Rotatable Bond Count Differentiation

The molecular weight of 435.4 g/mol is 76.1 Da higher than the methyl analog (359.3 g/mol), while the rotatable bond count increases from 3 to 5 due to the benzyl group extension [1][2]. This increase in both size and conformational flexibility may enable unique binding modes in protein pockets that are inaccessible to smaller, more rigid analogs.

Physicochemical Property Molecular Size Conformational Flexibility

Polar Surface Area (TPSA) vs. 4-Chloro Analog

The topological polar surface area of 105 Ų for the target compound exceeds that of the 4-chloro analog 2-(benzylsulfanyl)-4-chlorothieno[3,2-d]pyrimidine (CAS 339018-93-8) which has a TPSA of 79.3 Ų [1][2]. This 25.7 Ų increase arises from the additional sulfur atom in the 2,4-dichlorophenylsulfanyl substituent, potentially enhancing hydrogen-bond acceptor capacity without introducing donor atoms.

Physicochemical Property Polarity Cellular Permeability

Sulfanyl vs. Phenoxy Linkage: Structural Isomer Differentiation

The target compound features a thioether (-S-) linkage at the 4-position, whereas its constitutional isomer 2-(benzylsulfanyl)-4-(2,4-dichlorophenoxy)thieno[3,2-d]pyrimidine (CAS 339018-97-2) replaces this with an ether (-O-) linkage [1][2]. This S→O substitution reduces molecular weight by 16.1 Da and alters the electronic character and metabolic vulnerability of the 4-position substituent, as C-S bonds are generally more susceptible to cytochrome P450-mediated oxidation compared to C-O bonds.

Chemical Structure Isosterism Metabolic Stability

Class-Level Antitumor Activity: Thieno[3,2-d]pyrimidine EZH2 Inhibitor Context

While direct bioactivity data for this specific compound is absent from public databases, closely related thieno[3,2-d]pyrimidine derivatives have demonstrated potent EZH2 inhibitory and antiproliferative activity. Compound 12e from Zhang et al. (2023) achieved IC50 values of 0.55 μM, 0.95 μM, and 1.68 μM against SU-DHL-6, WSU-DLCL-2, and K562 cells, respectively, with a CC50 of 15.09 μM against HEK-293T cells [1]. The SAR study identified benzyl-linked morpholine and piperidine-2,6-dione moieties as beneficial for antitumor potency, suggesting the benzylsulfanyl group in the target compound could confer similar or enhanced target engagement. Absent direct comparative data, this evidence is class-level inference only.

EZH2 Inhibition Antitumor Activity Structure-Activity Relationship

Purity Specification: Vendor-Disclosed QC Data

The compound is offered with a minimum purity specification of 95%, as listed by the chemical supplier CymitQuimica (Biosynth brand), although the product is currently marked as discontinued . No certificate of analysis or batch-specific purity data (e.g., HPLC, NMR) is publicly available for download. This contrasts with structurally simpler analogs which may have more established supply chains and documented batch-to-batch reproducibility.

Chemical Purity Quality Control Procurement Specification

Recommended Application Scenarios for 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine Based on Differentiation Evidence


EZH2 and Epigenetic Inhibitor Screening Libraries

The thieno[3,2-d]pyrimidine scaffold is validated as an EZH2 inhibitor chemotype, with recent compounds achieving sub-micromolar IC50 values in lymphoma cell lines [1]. The target compound's benzylsulfanyl group aligns with SAR trends favoring hydrophobic aromatic extension for potency. It is best deployed as a diversity element in focused epigenetic screening decks, where its distinct substitution pattern (benzylsulfanyl at C-2 plus 2,4-dichlorophenylsulfanyl at C-4) may reveal novel isoform selectivity.

Physicochemical Probe for Membrane Permeability Studies

With an XLogP3 of 7.3, this compound resides at the upper boundary of drug-like lipophilicity for oral small molecules [2]. It can serve as a high-logP reference compound in cell-based permeability assays (e.g., Caco-2 or MDCK monolayers) alongside its less lipophilic methyl analog (XLogP3 5.8) to isolate the contribution of the benzyl group to passive diffusion and efflux ratio.

Thioether Metabolic Stability Profiling in Preclinical ADME

The dual thioether linkages (benzylsulfanyl and 2,4-dichlorophenylsulfanyl) create a unique metabolic fingerprint susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and cytochromes P450 [3]. This compound is a valuable tool for in vitro metabolism studies (e.g., human liver microsome or hepatocyte incubations) aimed at understanding the bioactivation or deactivation pathways of thioether-containing kinase inhibitors.

Custom Synthesis Lead for SAR Expansion Campaigns

Given the discontinued commercial supply status of both the target compound and its closest analog, this structure serves primarily as a synthetic template . A medicinal chemistry team can use the core scaffold as a starting point for parallel synthesis of analogs with varied 2- and 4-position substituents, guided by the class-level SAR indicating that piperidine-2,6-dione and benzyl-linked morpholine modifications are beneficial for antitumor potency [1].

Quote Request

Request a Quote for 2-(Benzylsulfanyl)-4-[(2,4-dichlorophenyl)sulfanyl]thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.